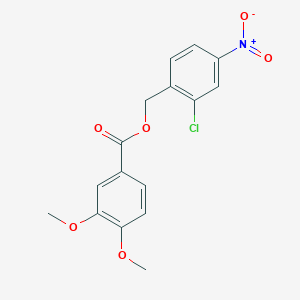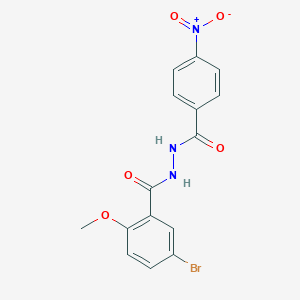
2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate
Overview
Description
2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzyl group substituted with chlorine and nitro groups, and a benzoate moiety substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions include maintaining the reaction mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives.
Reduction: The major product is 2-chloro-4-aminobenzyl 3,4-dimethoxybenzoate.
Hydrolysis: The products are 2-chloro-4-nitrobenzyl alcohol and 3,4-dimethoxybenzoic acid.
Scientific Research Applications
2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific chemical transformations.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzyl acetate: Similar structure but with an acetate group instead of a benzoate group.
2-chloro-4-nitrobenzyl benzoate: Similar structure but without the methoxy groups on the benzoate moiety.
3,4-dimethoxybenzyl chloride: Lacks the nitro group and has a chloride substituent instead.
Uniqueness
2-chloro-4-nitrobenzyl 3,4-dimethoxybenzoate is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6/c1-22-14-6-4-10(7-15(14)23-2)16(19)24-9-11-3-5-12(18(20)21)8-13(11)17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJVSDKQVVNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4209489.png)
![1-Benzyl-4-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4209499.png)
![1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4209507.png)
![[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4209513.png)

![methyl 2-(acetylamino)-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4209525.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4209536.png)
![Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate](/img/structure/B4209547.png)
![N-(2-methoxy-4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4209561.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4209568.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4209592.png)
